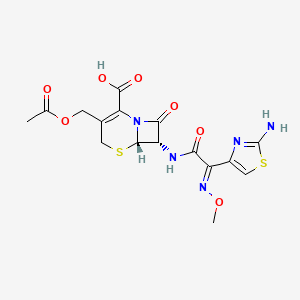
S-(-)-Cefotaxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(-)-Cefotaxime is a third-generation cephalosporin antibiotic that is widely used in the treatment of bacterial infections. It is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that are resistant to other antibiotics, making it a valuable tool in the fight against antibiotic-resistant infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(-)-Cefotaxime involves several steps, starting from the basic cephalosporin nucleus. The key steps include the acylation of the 7-amino group of the cephalosporin nucleus with a suitable acylating agent, followed by the introduction of the methoxyimino group at the 7-position. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the cephalosporin nucleus, followed by chemical modification to introduce the desired functional groups. The process is optimized to ensure high yields and cost-effectiveness. The final product is purified using techniques such as crystallization and chromatography to achieve the required purity standards.
化学反応の分析
Types of Reactions
S-(-)-Cefotaxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can have different biological activities and are often studied for their potential therapeutic applications.
科学的研究の応用
S-(-)-Cefotaxime has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: The compound is used in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: this compound is used in clinical research to study its efficacy and safety in treating various bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the production of antibiotic formulations.
作用機序
S-(-)-Cefotaxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately, cell lysis and death. The molecular targets of this compound include various PBPs, and the pathways involved in its mechanism of action are related to cell wall synthesis and maintenance.
類似化合物との比較
S-(-)-Cefotaxime is similar to other third-generation cephalosporins such as ceftriaxone and cefixime. it has unique properties that make it particularly effective against certain resistant bacteria. For example, this compound has a higher affinity for certain PBPs compared to ceftriaxone, making it more effective in some cases. Additionally, this compound has a broader spectrum of activity compared to cefixime, making it a more versatile antibiotic.
List of Similar Compounds
- Ceftriaxone
- Cefixime
- Ceftazidime
- Cefotetan
These compounds share a similar cephalosporin nucleus but differ in their side chains and functional groups, which give them unique properties and spectra of activity.
特性
| The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III. | |
CAS番号 |
1151540-28-1 |
分子式 |
C16H17N5O7S2 |
分子量 |
455.5 g/mol |
IUPAC名 |
(6S,7S)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m0/s1 |
InChIキー |
GPRBEKHLDVQUJE-ZLWRGHKMSA-N |
異性体SMILES |
CC(=O)OCC1=C(N2[C@H]([C@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
溶解性 |
Soluble |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


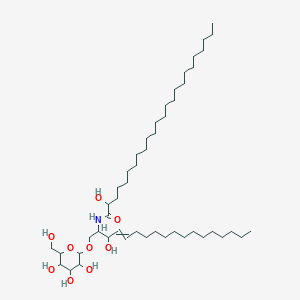
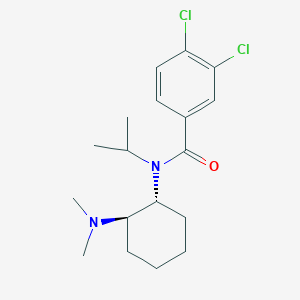
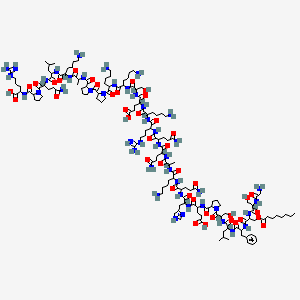

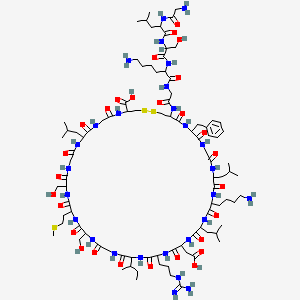

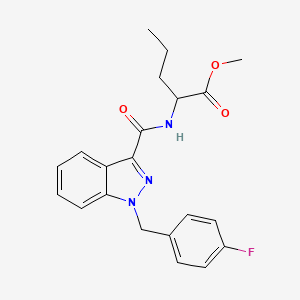

![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786014.png)
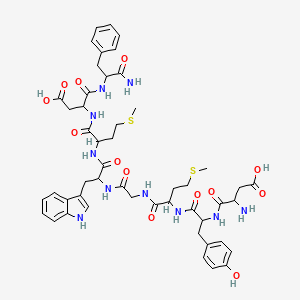
![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B10786037.png)

![2-[3-[4-Octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B10786041.png)

